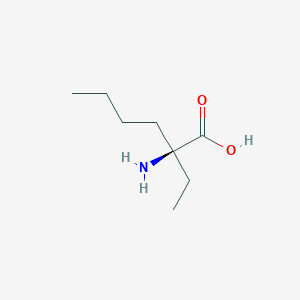

(S)-2-Amino-2-ethylhexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-2-ethylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexane backbone The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-ethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-2-hexenoic acid using a chiral catalyst. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral rhodium or ruthenium catalyst. The reaction conditions often include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the desired enantiomer are common strategies. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-2-ethylhexanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary alcohols or aldehydes.

Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Protein Synthesis and Metabolism

(S)-2-Amino-2-ethylhexanoic acid plays a crucial role in protein synthesis as a building block of proteins. Its branched-chain structure allows it to participate in metabolic pathways that are essential for the synthesis of other amino acids and proteins. Research has shown that it can influence nitrogen metabolism, which is critical for plant growth and development .

1.2 Chiral Drug Development

The compound is utilized in the pharmaceutical industry for the development of chiral drugs. Its chirality can enhance the efficacy and reduce the side effects of medications by ensuring that only the desired enantiomer is active. Capillary electrophoresis has been employed to analyze the enantiomeric purity of drugs containing this compound, demonstrating its significance in drug formulation .

Pharmaceutical Applications

2.1 Use in Therapeutics

this compound has been investigated for its potential therapeutic effects. It exhibits properties that could be beneficial in treating metabolic disorders due to its role in amino acid metabolism. Studies have indicated that it may help regulate blood sugar levels and improve insulin sensitivity, making it a candidate for diabetes management .

2.2 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives of this compound against various pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, indicating potential applications in developing new antibiotics .

Agricultural Applications

3.1 Fertilizer Development

In agriculture, this compound can be incorporated into fertilizers to enhance nutrient uptake by plants. Its role in nitrogen metabolism is particularly valuable, as it can help improve crop yields by facilitating better utilization of nitrogen sources .

3.2 Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. Its application has been linked to increased root development and overall plant vigor, suggesting that it could be used to enhance agricultural productivity under various environmental conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (S)-2-amino-2-ethylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group can participate in ionic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

®-2-Amino-2-ethylhexanoic acid: The enantiomer of (S)-2-amino-2-ethylhexanoic acid with different stereochemistry.

2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

2-Amino-2-ethylpentanoic acid: A compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantioselective reactions.

Biologische Aktivität

(S)-2-Amino-2-ethylhexanoic acid, also known as (S)-AEHA, is a chiral amino acid that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- CAS Number : 6300-78-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its amino group can form hydrogen bonds, while the carboxyl group can participate in ionic interactions, modulating enzyme activity and influencing biochemical pathways.

Biological Activities

-

Metabolic Role :

- (S)-AEHA is involved in metabolic pathways as a precursor for biologically active compounds. It has been studied for its potential role in synthesizing various metabolites essential for cellular functions.

- Therapeutic Potential :

- Toxicological Profile :

Table 1: Summary of Biological Activities of this compound

Notable Research

-

Study on Metabolic Pathways :

A study investigated the metabolic pathways involving (S)-AEHA and found that it plays a significant role in the synthesis of complex organic molecules used in pharmaceuticals. -

Toxicological Evaluation :

A comprehensive evaluation indicated that while (S)-AEHA has low acute oral toxicity, its chronic exposure could lead to liver changes and other physiological effects. The no effect level (NOEL) was determined to be 0.1% in diet studies involving rats . -

Pharmacological Investigations :

Recent pharmacological studies have focused on the compound's potential as a selective modulator for specific enzymes, suggesting its utility in targeted therapies .

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-ethylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDXVGQYPUXXER-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.